cis-10-Nonadecenoic acid

概要

説明

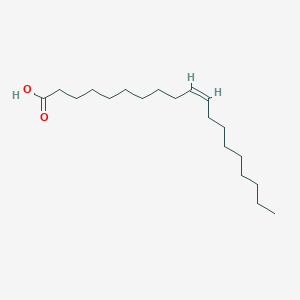

シス-10-ノナデセン酸: は、シス配置の10番目の炭素に単一の二重結合を持つ、ユニークな19炭素鎖を持つ一価不飽和脂肪酸です . 分子式はC19H36O2 、分子量は296.49 g/mol です

製造方法

合成経路と反応条件: シス-10-ノナデセン酸は、パーム油の水素化によって合成することができます . このプロセスには、パーム油中の不飽和結合を選択的に水素化し、続いて目的の脂肪酸を単離するための精製が含まれます。

工業生産方法: 工業的な設定では、シス-10-ノナデセン酸は通常、パーム油誘導体の水素化によって製造されます。 このプロセスには、触媒と制御された反応条件を使用して、高純度の目的の生成物を得ることが含まれます .

準備方法

Synthetic Routes and Reaction Conditions: cis-10-Nonadecenoic Acid can be synthesized through the hydrogenation of palm oil . The process involves the selective hydrogenation of the unsaturated bonds in palm oil, followed by purification to isolate the desired fatty acid.

Industrial Production Methods: In industrial settings, this compound is typically produced through the hydrogenation of palm oil derivatives. The process involves the use of catalysts and controlled reaction conditions to achieve the desired product with high purity .

化学反応の分析

反応の種類:

酸化: シス-10-ノナデセン酸は酸化反応を受け、アルデヒド、ケトン、カルボン酸などのさまざまな酸化生成物を生成することができます。

還元: この化合物は、飽和脂肪酸を形成するために還元することができます。

置換: 炭素鎖上の水素原子が他の官能基に置き換わる置換反応に関与することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムとオゾンが含まれます。

還元: パラジウムまたは白金触媒を使用する触媒水素化。

置換: 塩素または臭素などのハロゲンを使用するハロゲン化反応。

生成される主な生成物:

酸化: アルデヒド、ケトン、カルボン酸。

還元: 飽和脂肪酸。

置換: ハロゲン化脂肪酸。

科学研究への応用

シス-10-ノナデセン酸は、さまざまな科学研究への応用における役割について広く研究されてきました :

化学: 脂肪酸の定量のためのクロマトグラフィーアプリケーションの標準として使用されます。

生物学: この化合物は、脂肪酸代謝と長鎖脂肪酸に関連する生化学経路を研究するために貴重です。

医学: それは潜在的な抗腫瘍活性について調べられており、HL-60細胞の増殖を阻害し、マウスマクロファージからの腫瘍壊死因子産生を阻止することが報告されました.

産業: シス-10-ノナデセン酸は、潤滑剤や界面活性剤などのさまざまな工業製品の配合に使用されます。

科学的研究の応用

Antitumor Activity

Cis-10-nonadecenoic acid has been investigated for its potential antitumor effects. Research indicates that it can inhibit the proliferation of HL-60 human promyelocytic leukemia cells, demonstrating an IC50 value of 295 µM. Additionally, it has been shown to prevent lipopolysaccharide (LPS)-induced tumor necrosis factor production from mouse macrophages, suggesting its role in modulating inflammatory responses associated with cancer progression .

Metabolic Studies

The compound is also relevant in studies concerning metabolic disorders. It has been found to influence plasma free fatty acid levels, which are often altered in conditions such as type 2 diabetes mellitus (T2DM). Elevated levels of free fatty acids are associated with increased cardiovascular risks. Understanding the role of this compound in these metabolic pathways could provide insights into potential therapeutic strategies for managing T2DM and related conditions .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a standard for quantifying fatty acids in various samples. Its methyl ester form is commonly employed in gas chromatography applications, allowing for precise identification and quantification of fatty acids within complex mixtures . This application is critical for researchers analyzing lipid profiles in biological samples or food products.

Antitumor Mechanisms

A study investigated the mechanisms by which this compound exerts its antitumor effects. The findings suggested that long-chain fatty acids like this compound might inhibit p53 activity, a crucial regulator of the cell cycle and apoptosis. This inhibition could potentially lead to altered cell proliferation dynamics in cancerous cells .

Metabolic Implications

Another research effort focused on the relationship between this compound and metabolic syndrome indicators. The study observed that alterations in fatty acid profiles, including increased levels of this compound, correlated with improved metabolic parameters in subjects undergoing dietary interventions aimed at reducing cardiovascular risk factors .

Data Table: Summary of Research Findings on this compound

作用機序

シス-10-ノナデセン酸がその効果を発揮するメカニズムは、細胞膜に組み込まれ、脂質二重層の流動性と相挙動に影響を与えることを含みます . この特性により、膜ダイナミクスと脂肪酸組成が細胞機能に与える影響を理解するための重要なツールとなります。 さらに、細胞増殖とアポトーシスの調節における重要な経路であるp53活性を阻害することが示されています .

類似化合物との比較

類似化合物:

シス-10-ヘプタデセン酸: 17炭素鎖を持つ一価不飽和脂肪酸。

シス-11-バクセン酸: 18炭素鎖を持ち、11番目の炭素に二重結合を持つ一価不飽和脂肪酸。

シス-9,シス-12-オクタデカジエン酸: 18炭素鎖を持ち、2つの二重結合を持つ多価不飽和脂肪酸。

独自性: シス-10-ノナデセン酸は、その特定の鎖長と二重結合の位置のために独自です。 この構造的特徴は、物理的および化学的特性に明確な影響を与え、短鎖および長鎖脂肪酸の両方とは異なるものとなっています .

生物活性

cis-10-Nonadecenoic acid , also known as nonadeca-10(Z)-enoic acid , is a long-chain monounsaturated fatty acid with the chemical formula . It features a cis double bond at the 10th carbon position, contributing to its unique physical and biological properties. This compound is primarily found in various biological systems and has garnered attention for its potential health benefits, particularly in cardiovascular health and cancer research.

Antitumor Effects

Research indicates that this compound exhibits antitumor activity . Studies have shown that it can inhibit cell proliferation and influence tumor necrosis factor (TNF) production, which plays a crucial role in inflammation and cancer progression. The mechanism of action appears to involve the interaction with molecular targets such as the p53 protein, which is essential for regulating cell cycle and apoptosis .

Cardiovascular Health

This compound is believed to contribute positively to cardiovascular health by modulating lipid profiles. It has been shown to help lower low-density lipoprotein (LDL) levels while raising high-density lipoprotein (HDL) levels, thereby reducing the risk of cardiovascular diseases . The cis configuration of the double bond may also impart antioxidant and anti-inflammatory properties similar to other beneficial fatty acids like oleic and linoleic acids .

Metabolism

During metabolism, this compound undergoes β-oxidation , breaking down into shorter-chain fatty acids that enter the tricarboxylic acid (TCA) cycle for energy production. This process relies on the carnitine transport system for mitochondrial entry, highlighting its role as an energy substrate .

Comparative Analysis with Other Fatty Acids

| Fatty Acid | Structure | Biological Activity |

|---|---|---|

| This compound | C19:1 (cis at C10) | Antitumor, modulates lipid profiles |

| cis-9-Octadecenoic Acid | C18:1 (cis at C9) | Antioxidant, anti-inflammatory |

| cis-11-Vaccenic Acid | C18:1 (cis at C11) | Potentially beneficial for metabolic health |

| cis-10-Heptadecenoic Acid | C17:1 (cis at C10) | Similar structure but less studied |

Case Studies

-

Antitumor Activity Study :

- A study investigated the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability, suggesting its potential as a therapeutic agent against certain types of cancer.

- Cardiovascular Risk Assessment :

- Metabolic Pathway Investigation :

特性

IUPAC Name |

(Z)-nonadec-10-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21/h9-10H,2-8,11-18H2,1H3,(H,20,21)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBOWBNGUEWHNQZ-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415561 | |

| Record name | cis-10-Nonadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 10Z-Nonadecenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013622 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

73033-09-7, 67228-95-9 | |

| Record name | cis-10-Nonadecenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73033-09-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10-Nonadecenoic acid, (10Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073033097 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC69168 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69168 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | cis-10-Nonadecenoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415561 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-10-Nonadecenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 10-NONADECENOIC ACID, (10Z)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MH5M8P74AC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 10Z-Nonadecenoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013622 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the potential anti-tumor mechanisms of cis-10-Nonadecenoic acid?

A1: While the exact mechanisms are still under investigation, research suggests that this compound, found in the spores of Ganoderma lucidum (Reishi mushroom), may contribute to the anti-tumor activity attributed to this fungus. Studies show that this compound, alongside other long-chain fatty acids, can inhibit the proliferation of various human cancer cell lines, including HL-60 cells []. This inhibitory effect is believed to be partly due to the induction of apoptosis in cancer cells, as demonstrated through Annexin-V FITC/PI double staining []. Additionally, research suggests that unsaturated fatty acids like this compound might contribute to anti-tumor activity by inhibiting the production of tumor necrosis factor (TNF) induced by lipopolysaccharide in macrophages [].

Q2: Beyond its anti-tumor potential, what other biological activities are associated with this compound?

A2: this compound, identified as a component of the ethanolic extract of Syzygium aromaticum (clove), has demonstrated antibacterial activity against multidrug-resistant Pseudomonas aeruginosa clinical isolates, particularly those associated with urinary tract infections []. This suggests its potential as an antibacterial agent, possibly contributing to the traditional use of clove in treating bacterial infections.

Q3: In which natural sources can this compound be found?

A3: this compound has been identified in various natural sources, including:

- Fungal Species: Spores of Ganoderma lucidum (Reishi mushroom) are a notable source [].

- Plants: It has been found in Syzygium aromaticum (clove) [], Eichhornia crassipes (water hyacinth) leaves [], Sapindus marginatus (soapnut) seeds [], and both the fruit and bark of Cola Millenii (red monkey kola) [].

Q4: Are there any analytical techniques commonly used to identify and quantify this compound in various matrices?

A4: Yes, Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for identifying and quantifying this compound in different samples [, , , , , , ]. This method allows for the separation of compounds based on their volatility and provides structural information through mass spectrometry, enabling the identification and quantification of individual fatty acids like this compound within complex mixtures.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。